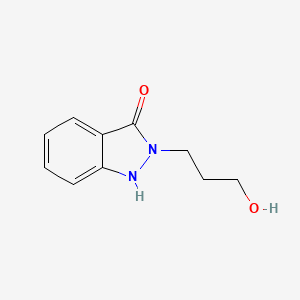

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one

Description

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is an indazolone derivative featuring a 3-hydroxypropyl substituent at the 2-position of the indazole ring. The 3-hydroxypropyl group introduces a polar, hydrogen-bonding moiety, which may enhance solubility and influence interactions with biological targets.

Properties

CAS No. |

89438-61-9 |

|---|---|

Molecular Formula |

C10H12N2O2 |

Molecular Weight |

192.21 g/mol |

IUPAC Name |

2-(3-hydroxypropyl)-1H-indazol-3-one |

InChI |

InChI=1S/C10H12N2O2/c13-7-3-6-12-10(14)8-4-1-2-5-9(8)11-12/h1-2,4-5,11,13H,3,6-7H2 |

InChI Key |

HEFDTDAUQOACPX-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=O)N(N2)CCCO |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one typically involves the condensation of indazole with 3-chloropropanol under basic conditions. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures. The product is then purified using techniques such as recrystallization or column chromatography .

Industrial Production Methods

This would include optimizing reaction conditions, using continuous flow reactors, and employing efficient purification methods to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

Reduction: The compound can be reduced to form the corresponding alcohol.

Substitution: The hydroxyl group can be substituted with other functional groups such as halides or amines.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 2-(3-oxopropyl)-1H-indazol-3(2H)-one.

Reduction: Formation of 2-(3-hydroxypropyl)-1H-indazol-3(2H)-one.

Substitution: Formation of various substituted derivatives depending on the reagent used.

Scientific Research Applications

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential as an enzyme inhibitor.

Medicine: Investigated for its anticancer and anti-inflammatory properties.

Mechanism of Action

The mechanism of action of 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells or the reduction of inflammation .

Comparison with Similar Compounds

Structural Analogues of Indazol-3(2H)-one Derivatives

The following table summarizes key structural analogues and their properties:

*Calculated based on molecular formula C₁₁H₁₂N₂O₂.

Key Comparative Analysis

Substituent Effects on Physicochemical Properties

- Polarity and Solubility : The 3-hydroxypropyl group in the target compound increases hydrophilicity compared to lipophilic substituents like trifluoromethylphenyl (logP ~2.5–3.0) or thiazolylmethyl (logP ~1.8). This may enhance aqueous solubility but reduce membrane permeability relative to aryl analogues .

- In contrast, the dimethylamino group in ’s compound introduces basicity, favoring salt formation and altered pharmacokinetics .

Thermodynamic and Kinetic Profiles

- The hydroxypropyl group could influence metabolic stability. Primary alcohols are often oxidation targets (e.g., via alcohol dehydrogenase), whereas aryl groups are more resistant to metabolic degradation. This may result in shorter half-life compared to trifluoromethylphenyl analogues .

Biological Activity

2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, focusing on anticancer properties, anti-inflammatory effects, and other pharmacological potentials. We will summarize key research findings, including case studies and relevant data tables.

Anticancer Activity

Recent studies have highlighted the potential of indazole derivatives, including 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one, as anticancer agents. Research indicates that these compounds can induce apoptosis in cancer cells through the activation of caspases, particularly caspase-3 and caspase-7. For instance, a study demonstrated that treatment with indazole derivatives led to a significant increase in Annexin V/PI-stained cells, indicating apoptosis induction in MCF-7 breast cancer cells .

Table 1: Anticancer Activity of Indazole Derivatives

| Compound | Cell Line | Apoptosis Induction (%) | Mechanism of Action |

|---|---|---|---|

| 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one | MCF-7 | 47% | Caspase activation |

| Compound 4i | MDA-MB-468 | 45% | Caspase activation |

| Compound 4f | HCT-116 | 50% | Cell cycle arrest |

The mechanism by which indazole derivatives exert their anticancer effects involves several pathways:

- Caspase Activation : The induction of apoptosis is primarily mediated through the activation of caspases, which are crucial for the apoptotic process.

- Cell Cycle Arrest : Some studies have shown that these compounds can interfere with cell cycle progression, leading to growth inhibition in cancer cells .

- Protein Interaction : Molecular dynamics simulations have demonstrated stable binding interactions between indazole derivatives and target proteins involved in cancer progression .

Anti-inflammatory Effects

Indazole derivatives also exhibit anti-inflammatory properties. For example, certain compounds have been identified as moderate inhibitors of cytosolic phospholipase A2 (cPLA2α), an enzyme implicated in inflammatory responses . This inhibition suggests a potential therapeutic role for these compounds in treating inflammatory disorders.

Table 2: Inhibitory Effects on cPLA2α

| Compound | Inhibition (%) | Enantiomer Activity |

|---|---|---|

| 2-(3-Hydroxypropyl)-1H-indazol-3(2H)-one | 60% | S-enantiomer > R-enantiomer |

Other Biological Activities

Indazole derivatives have been reported to possess various other biological activities:

- Antimicrobial Activity : Some studies suggest that these compounds exhibit antibacterial and antifungal properties .

- Antidepressant Effects : Certain indazole derivatives have shown potential as antidepressants by modulating serotonin receptors .

- Antitubercular Activity : Indazoles are also being explored for their efficacy against tuberculosis pathogens .

Case Studies

A notable case study involved the evaluation of a series of indazole derivatives for their anticancer properties against multiple cancer cell lines. The results indicated varying degrees of activity, with some compounds showing enhanced potency compared to established chemotherapeutics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.